Secretin was first identified in 1902 by William Bayliss and Ernest Starling. The synthetic version, secretin acetate, is produced through chemical synthesis methods that ensure high purity and biological activity. It is used in both research and clinical settings.
The synthesis of secretin acetate typically involves solid-phase peptide synthesis (SPPS) or solution-phase synthesis. SPPS allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. This method minimizes racemization, ensuring that the final product retains its biological activity .
Technical Details:
Secretin acetate has a complex three-dimensional structure characterized by its sequence of amino acids and disulfide bridges that stabilize its conformation. The structural formula can be represented as follows:
Secretin acetate undergoes various biochemical reactions in the body:
Technical Details:
Secretin acetate exerts its effects primarily through:
Relevant Data:
Secretin acetate has several applications:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3